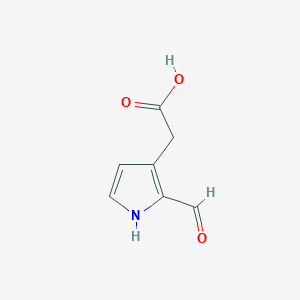

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Description

Contextualization of Pyrrole (B145914) Chemistry in Organic and Medicinal Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in organic and medicinal chemistry. rsc.orgnih.gov This scaffold is a component of numerous natural products that are essential to life, including heme (a key component of hemoglobin), chlorophyll, vitamin B12, and bile pigments like bilirubin. rsc.org The unique electronic properties of the pyrrole ring, arising from the delocalization of the nitrogen lone pair into the aromatic system, impart it with distinct reactivity and biological recognition capabilities.

In the realm of medicinal chemistry, pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgciac.jl.cn Marketed drugs containing the pyrrole core, such as atorvastatin (B1662188) (a cholesterol-lowering agent), ketorolac (B1673617) (an anti-inflammatory drug), and sunitinib (B231) (an anticancer agent), underscore the therapeutic relevance of this heterocycle. nih.govsbq.org.br Beyond pharmaceuticals, pyrrole-based compounds are integral to materials science, where they are used as precursors for conducting polymers like polypyrrole, as well as in the formulation of dyes, catalysts, and corrosion inhibitors. rsc.orgsbq.org.br

Significance of Formylpyrrole Derivatives in Contemporary Academic Research

Among the vast family of pyrrole derivatives, those bearing a formyl group (–CHO), known as formylpyrroles or pyrrole-carboxaldehydes, are of particular interest in academic and industrial research. The formyl group is a versatile chemical handle that can participate in a wide array of chemical transformations, making formylpyrroles valuable synthetic intermediates. nih.govmdpi.com

2-Formylpyrroles, in particular, are ubiquitous in nature, often formed through non-enzymatic Maillard reactions between amines and sugars. nih.govfrontierspecialtychemicals.com Despite their common origins, these compounds display a range of interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects. frontierspecialtychemicals.com The reactivity of the aldehyde function allows for the construction of more complex molecular architectures. For instance, the formyl group is a key precursor for the synthesis of porphyrins and other tetrapyrrolic macrocycles, where it serves as a carbon bridge between pyrrole units. mdpi.com This reactivity is central to both laboratory syntheses and biosynthetic pathways leading to these essential natural products.

Overview of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid within the Chemical Space of Pyrrole-Based Compounds

This compound is a specific, difunctionalized pyrrole derivative. It possesses two key functional groups that dictate its chemical character and potential utility: a formyl group at the C2 position and an acetic acid side chain at the C3 position. This particular arrangement of substituents makes it a highly valuable, albeit specialized, building block in organic synthesis.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 475986-34-6 |

The primary significance of this compound lies in its potential as a precursor for the synthesis of unsymmetrical, biologically important porphyrins, such as Protoporphyrin IX. rsc.org The biosynthesis of these natural porphyrins involves the specific assembly of four different pyrrole units. nih.gov Specifically, the naturally occurring "type-III" macrocycles are constructed from pyrrole precursors functionalized with acetic acid and propionic acid side chains. rsc.org For instance, porphobilinogen, the universal biological precursor to all tetrapyrroles, is a pyrrole with an acetic acid and a propionic acid substituent. rsc.org

In the laboratory, the total synthesis of complex porphyrins like heme relies on the stepwise condensation of precisely functionalized pyrrole or dipyrromethane units. rsc.org The structure of this compound, featuring an aldehyde at one alpha-position (C2) and a carboxylic acid side chain on a beta-position (C3), mimics the substitution patterns found in the pyrrole units required for these syntheses. The formyl group can be used to form the methine bridges of the porphyrin macrocycle, while the acetic acid side chain is one of the characteristic substituents of natural porphyrins. rsc.orgmdpi.com Therefore, this compound represents a strategic synthon for chemists aiming to construct complex tetrapyrrolic systems with specific, biologically relevant substitution patterns.

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-(2-formyl-1H-pyrrol-3-yl)acetic acid |

InChI |

InChI=1S/C7H7NO3/c9-4-6-5(1-2-8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) |

InChI Key |

PKVNNGSALDGTAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1CC(=O)O)C=O |

Origin of Product |

United States |

Occurrence and Biogenetic Considerations

Natural Isolation and Identification Strategies for Pyrrole (B145914) Derivatives

The process of isolating and identifying pyrrole derivatives from complex natural matrices involves a combination of extraction, separation, and spectroscopic techniques. The specific methods chosen depend on the polarity, stability, and concentration of the target compounds.

Extraction and Separation: Initial extraction from a plant or microbial source is typically performed using solvents selected based on the polarity of the target pyrrole alkaloids. mdpi.com Common techniques include maceration, percolation, sonication, and pressurized liquid extraction, which can offer more efficient and automated processing. mdpi.comnih.govnih.gov

Following extraction, chromatographic methods are indispensable for separating the pyrrole derivatives from the complex mixture. A widely used strategy is column chromatography , often with silica (B1680970) gel as the stationary phase, which separates compounds based on their polarity. column-chromatography.com For more refined separation and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the techniques of choice. mdpi.comnih.gov These methods are frequently coupled with mass spectrometry for enhanced detection and identification. mdpi.com

Structural Elucidation: Once isolated, the precise chemical structure of a pyrrole derivative is determined using a suite of spectroscopic methods.

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Tandem MS (MS/MS) helps in fragmenting the molecule to deduce its structural components. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule, revealing how atoms are connected. acgpubs.orgmdpi.com

Infrared (IR) Spectroscopy: Helps identify specific functional groups, such as the carbonyl (C=O) of the formyl group and the N-H bond of the pyrrole ring, by detecting their characteristic vibrational frequencies. acgpubs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of conjugated systems like the aromatic pyrrole ring. researchgate.net

Table 1: Common Techniques for Isolation and Identification of Pyrrole Derivatives

| Technique | Purpose | References |

| Pressurized Liquid Extraction | Efficiently extracts compounds from solid samples. | nih.gov |

| Column Chromatography | Separates compounds based on polarity. | column-chromatography.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification. | mdpi.comnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds. | mdpi.comnih.gov |

| Mass Spectrometry (MS) | Determines molecular weight and formula. | mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidates the detailed molecular structure. | acgpubs.orgmdpi.com |

| Infrared (IR) Spectroscopy | Identifies functional groups. | acgpubs.orgresearchgate.net |

Proposed Biogenetic Pathways and Mechanistic Origins for Formylpyrroles

The formation of most naturally occurring 2-formylpyrroles is not considered a result of dedicated metabolic pathways. researchgate.netrsc.org Instead, they are primarily thought to be products of spontaneous chemical reactions between highly abundant precursors in biological systems. rsc.org

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. byjus.comwikipedia.org This reaction is responsible for the characteristic color and flavor of many cooked foods. wikipedia.org It is widely accepted as the primary origin of 2-formylpyrroles found in nature. rsc.orgresearchgate.netrsc.org

The reaction begins with the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid, forming an N-substituted glycosylamine. byjus.com This intermediate then undergoes a series of rearrangements and dehydrations, known as the Amadori rearrangement, to form ketosamines. byjus.com Further reactions of these intermediates can lead to the formation of a wide variety of heterocyclic compounds, including furans, pyrazines, and pyrroles. researchgate.net

The specific structure of the resulting pyrrole is determined by the starting amino acid and sugar. For the target compound, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid , the logical precursors would be a reducing sugar (like glucose) and the amino acid glutamic acid , which possesses the necessary acetic acid side chain.

Table 2: Key Stages and Components of the Maillard Reaction Leading to Pyrroles

| Stage | Description | Key Intermediates/Products | References |

| Initial Stage | Condensation of a reducing sugar and an amino acid. | N-substituted glycosylamine | byjus.com |

| Intermediate Stage | Amadori rearrangement and subsequent reactions. | Ketosamines, Reductones | byjus.comwikipedia.org |

| Final Stage | Condensation and polymerization. | Heterocyclic compounds (e.g., pyrroles), Melanoidins | byjus.comresearchgate.net |

While the Maillard reaction represents a crucial non-enzymatic pathway, it is important to distinguish it from the highly specific, enzyme-catalyzed biosynthetic routes that produce other classes of pyrrole-containing natural products. researchgate.net

Non-Enzymatic Formation: The formation of 2-formylpyrroles via the Maillard reaction is a spontaneous chemical process. researchgate.netrsc.org It does not require enzymatic machinery and is primarily driven by the presence of precursors (amines and sugars) and often, thermal energy. rsc.orgwikipedia.org This non-specific origin explains why 2-formylpyrroles are found in such a wide variety of unrelated natural sources and processed foods. rsc.org

Enzymatic Formation: In contrast, many complex pyrrole-containing secondary metabolites are constructed through precise, genetically encoded biosynthetic pathways. researchgate.net Nature employs specific enzymes to build the pyrrole ring from simple precursors like amino acids (such as proline, glycine, and serine) and dicarboxylic acids. mdpi.com For example, the biosynthesis of the pyrrolamide antibiotic congocidine (B231845) involves a unique pathway starting from fructose-6-phosphate (B1210287) in Streptomyces ambofaciens. researchgate.net Similarly, some pyrrole-containing alkaloids are assembled by complex enzymatic machinery, including transaminases that can mediate key amination steps. nih.govresearchgate.net These enzymatic processes are highly controlled and lead to specific, often complex, pyrrole structures, unlike the diverse and somewhat random products of the Maillard reaction. researchgate.netdigitallibrary.co.in

Synthetic Methodologies and Chemical Derivatization

Strategies for Pyrrole (B145914) Ring Construction and Subsequent Functionalization

The construction of the pyrrole ring is the foundational step in the synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid. Both classical and contemporary methods can be adapted to introduce the required formyl and acetic acid functionalities, either during the ring formation or in subsequent steps.

Classical and Contemporary Pyrrole Synthesis Routes Applicable to Formyl and Acetic Acid Moieties

Several named reactions in organic chemistry provide access to the pyrrole core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Paal-Knorr Synthesis : This is a widely used method for synthesizing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). semanticscholar.org For the synthesis of a precursor to the target molecule, a 1,4-dicarbonyl compound bearing the precursors to the formyl and acetic acid groups would be required. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. nih.gov

Knorr Pyrrole Synthesis : This versatile method involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. semanticscholar.org This approach is particularly useful for preparing highly functionalized pyrroles. For instance, the Knorr synthesis can be employed to produce tetrasubstituted pyrroles, which can then be selectively deprotected or modified to yield the desired substitution pattern. quora.com

Van Leusen Pyrrole Synthesis : A more contemporary approach, the Van Leusen reaction, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom building block. nih.gov This [3+2] cycloaddition with an activated alkene, such as an α,β-unsaturated ketone or ester, provides a direct route to 3,4-disubstituted pyrroles. nih.govmdpi.com This method is advantageous due to its operational simplicity and the broad range of compatible substrates. nih.gov

Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. It provides a reliable route to various substituted pyrrole derivatives. researchgate.net

A comparison of these methods highlights the trade-offs between versatility, reaction conditions, and the complexity of starting materials.

| Synthetic Route | Key Reactants | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | Neutral or weakly acidic | Simplicity and efficiency. mdma.ch | Requires access to often complex 1,4-dicarbonyl precursors. wikipedia.org |

| Knorr Pyrrole Synthesis | α-Amino ketone, active methylene compound | Acidic conditions, often with heat | High versatility for polysubstituted pyrroles. semanticscholar.org | Requires preparation of often unstable α-amino ketones. |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), activated alkene | Basic conditions | Operational simplicity, readily available starting materials. nih.gov | Primarily yields 3,4-disubstituted pyrroles. nih.gov |

| Hantzsch Pyrrole Synthesis | β-Ketoester, α-haloketone, amine/ammonia | Typically basic conditions | Good for constructing highly substituted pyrroles. researchgate.net | Limited by the availability of the starting materials. |

Regioselective Introduction of the Formyl Group at the C-2 Position of Pyrroles

The introduction of a formyl group at the C-2 position of the pyrrole ring is a critical step. The high electron density of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the α-positions (C-2 and C-5).

Vilsmeier-Haack Reaction : This is the most common and efficient method for formylating pyrroles. researchgate.netprepchem.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netorganic-chemistry.org The electrophilic chloromethyliminium salt reacts preferentially at the electron-rich C-2 position of the pyrrole ring. google.com Subsequent hydrolysis of the resulting iminium salt affords the 2-formylpyrrole. researchgate.netorgsyn.org The reaction conditions are generally mild, making it compatible with a variety of functional groups. prepchem.com

Reimer-Tiemann Reaction : This reaction involves the formylation of electron-rich aromatic compounds using chloroform (B151607) in a basic solution. guidechem.com While effective for phenols, its application to pyrroles can be complicated by ring-expansion side reactions, leading to the formation of 3-chloropyridines in what is known as the Ciamician-Dennstedt rearrangement. researchgate.netchim.it However, under certain conditions, formylation can be achieved, though yields are often low. researchgate.netresearchgate.net

Other Methods : Alternative formylation methods include the Gattermann and Duff reactions, although the Vilsmeier-Haack reaction remains the preferred route for its high regioselectivity and yields. researchgate.net A novel approach involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to directly produce pyrrole-2-carbaldehyde derivatives. tandfonline.comorganic-chemistry.org Another method is the one-step reduction of 2-thionoester pyrroles using Raney® nickel. clockss.org

Methodologies for Acetic Acid Moiety Attachment at the C-3 Position of Pyrroles

Introducing an acetic acid group at the C-3 position is more challenging due to the preferential reactivity of the C-2 and C-5 positions. Strategies often involve either directing the substitution to the β-position or functionalizing a pre-existing group at C-3.

One approach involves the Friedel-Crafts acylation of an N-protected pyrrole at the C-3 position. For example, an N-tosylated pyrrole can be acylated at the 3-position, and the resulting acetyl group can then be transformed into an acetic acid moiety via the Willgerodt-Kindler reaction, which involves a thallium-mediated transposition. tandfonline.com

Another strategy is the alkylation of a pyrrole derivative. While direct alkylation often lacks regioselectivity, the use of a pyrrolylmagnesium chloride Grignard reagent with ethylene (B1197577) oxide has been shown to predominantly yield the 3-substituted product, 2-(pyrrol-3-yl)ethanol, which can then be oxidized to the corresponding acetic acid. mdma.ch

Furthermore, a one-step synthesis of pyrrole-3-carboxylic acids has been developed using a continuous flow Hantzsch reaction of tert-butyl acetoacetates, amines, and 2-bromoketones, where the generated HBr facilitates in-situ hydrolysis of the tert-butyl ester. researchgate.net While this provides a carboxylic acid and not an acetic acid, it demonstrates a strategy for C-3 functionalization that could potentially be adapted.

Total Synthesis Approaches for this compound and Structurally Related Analogues

While a specific total synthesis for this compound is not extensively documented, the synthesis of structurally related natural products provides a roadmap. Many pyrrole-containing alkaloids feature a formyl group and a carboxylic acid or its derivative. nih.govchim.itrsc.org

A convergent synthetic strategy would likely be employed. One fragment could be a suitably protected pyrrole with a precursor to the acetic acid side chain at the C-3 position. The formyl group could then be introduced at the C-2 position using a regioselective formylation reaction like the Vilsmeier-Haack reaction. Alternatively, the pyrrole ring could be constructed with both functionalities already in place or in precursor form. For instance, a Knorr or Paal-Knorr synthesis could be designed with starting materials that already contain the necessary carbon framework for the formyl and acetic acid groups.

The synthesis of pyrrole-containing marine natural products, such as the longamides, often involves the initial construction of a substituted pyrrole core, followed by functional group interconversions. chim.it For example, a pyrrole-2-carboxylic acid moiety, a common feature in lamellarin-type alkaloids, could be a synthetic precursor to the 2-formyl group via reduction. chim.it

Chemical Transformations and Derivatization Strategies

The formyl group at the C-2 position is a versatile handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Formyl Group (e.g., Oxidation, Reduction, Condensation Reactions)

Oxidation : The aldehyde functionality of pyrrole-2-carbaldehyde can be readily oxidized to a carboxylic acid. guidechem.com This can be achieved using various oxidizing agents. For example, the Tollens' reagent can be used to convert the aldehyde to pyrrole-2-carboxylic acid. quora.com Another study reports the use of hexacyanoferrate(III) in an alkaline medium for the oxidation of pyrrole-2-carboxaldehyde. ijera.com

Reduction : The formyl group can be reduced to a hydroxymethyl group (an alcohol). This transformation can be accomplished using reducing agents such as sodium borohydride (B1222165). guidechem.com This provides access to 2-hydroxymethylpyrrole derivatives.

Condensation Reactions : The aldehyde group readily undergoes condensation reactions with active methylene compounds.

Knoevenagel Condensation : Pyrrole-2-carbaldehyde can react with compounds containing active methylene groups, such as malonic acid or its derivatives, in the presence of a weak base to form α,β-unsaturated products. wikipedia.orgresearchgate.net For example, the condensation with 3-cyanoacetylindole has been reported. researchgate.net

Wittig Reaction : The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com By reacting pyrrole-2-carbaldehyde with a phosphonium (B103445) ylide, a double bond can be formed with control over the stereochemistry of the resulting alkene, depending on the nature of the ylide. organic-chemistry.org This reaction has been used for the one-carbon homologation of pyrrole carboxaldehydes. clockss.org

Reductive Amination : The formyl group can be converted to an amine via reductive amination. This typically involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. This provides a route to N-alkylated pyrrole derivatives. nih.gov

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Oxidation | Tollens' reagent, Hexacyanoferrate(III) quora.comijera.com | Pyrrole-2-carboxylic acid | Provides access to pyrrole carboxylic acids. |

| Reduction | Sodium borohydride guidechem.com | (1H-pyrrol-2-yl)methanol | Forms primary alcohols for further functionalization. |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) wikipedia.orgresearchgate.net | α,β-Unsaturated pyrrole derivatives | Extends the carbon chain and introduces new functional groups. |

| Wittig Reaction | Phosphonium ylides organic-chemistry.orgclockss.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com | Alkenyl-substituted pyrroles | A versatile method for alkene synthesis with potential stereocontrol. organic-chemistry.org |

| Reductive Amination | Amine, reducing agent nih.gov | 2-(Aminomethyl)-1H-pyrrole derivatives | Introduces nitrogen-containing functionalities. |

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation, Decarboxylation)

The carboxylic acid group in this compound is a versatile functional handle for a variety of chemical transformations, including esterification, amide bond formation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through standard methods, such as Fischer esterification. This typically involves reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. These esters are often valuable intermediates in further synthetic modifications.

Amide Formation: The synthesis of amides from the carboxylic acid moiety is a crucial transformation, often employed in the development of biologically active compounds. researchgate.net This conversion requires activating the carboxylic acid, which can then react with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. fishersci.co.uk The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide. fishersci.co.ukyoutube.com

Table 1: Representative Conditions for Amide Formation

| Activating Agent | Additive | Base (optional) | Solvent | General Procedure |

|---|---|---|---|---|

| EDC, DCC, DIC | HOBt, HOAt | DIEA, TEA | DMF, DCM | The acid is dissolved in a suitable solvent, followed by the addition of the activating agent, additive, base, and finally the amine. The reaction is typically stirred at room temperature. fishersci.co.uk |

| HATU | None | DIEA, TEA | DMF | The acid is treated with HATU and a base, followed by the addition of the amine. fishersci.co.uk |

Data sourced from Fisher Scientific. fishersci.co.uk

Decarboxylation: While pyrrole-3-acetic acids can be decarboxylated, the conditions are often rigorous. In contrast, pyrrole-2-carboxylic acids undergo decarboxylation more readily, a reaction that is subject to acid catalysis in strongly acidic solutions. nih.govresearchgate.net The mechanism in this case does not proceed through a simple dissociative loss of CO2. Instead, it involves the protonation of the pyrrole ring, followed by the addition of water to the carboxyl group. nih.govresearchgate.net This leads to the formation of pyrrole and protonated carbonic acid, which then decomposes to carbon dioxide and H3O+. nih.govresearchgate.net For this compound, decarboxylation would likely require high temperatures and might be influenced by the presence of the electron-withdrawing formyl group. Theoretical studies using DFT (Density Functional Theory) have been employed to investigate the energy barriers and mechanisms of such decarboxylation reactions. researchgate.net

Electrophilic and Nucleophilic Reactions of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Conversely, the presence of the electron-withdrawing formyl group introduces a site for nucleophilic reactions.

Electrophilic Reactions: Pyrrole undergoes electrophilic aromatic substitution more readily than benzene, often with milder reagents and under less harsh conditions. pearson.comuobaghdad.edu.iqpearson.com Substitution typically occurs at the C2 or C5 positions (α-positions) because the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (β-positions), which results in an intermediate with only two resonance structures. uobaghdad.edu.iqslideshare.net

In this compound, the C2 position is already substituted. The remaining C5 position is therefore the most probable site for electrophilic attack. Both the formyl group at C2 and the acetic acid group at C3 are electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole. However, reactions such as halogenation (with NBS, NCS, Br2), nitration (using HNO3/Ac2O), and sulfonation (with Py·SO3) can still be performed. wikipedia.orguop.edu.pk Friedel-Crafts acetylation of pyrroles with an electron-withdrawing group at the 2-position has been shown to direct substitution to the 4-position. cdnsciencepub.com

Nucleophilic Reactions: The pyrrole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the aldehyde functional group at the C2 position is an electrophilic center and readily undergoes nucleophilic addition reactions. For instance, it can be reduced to an alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents or organolithium compounds to form secondary alcohols. Furthermore, the formyl group can participate in condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), or with active methylene compounds in Knoevenagel-type condensations. The reduction of 2-formyl pyrroles is a key step in many synthetic pathways. nih.gov

Cyclization and Rearrangement Reactions Involving the Pyrrole Core

The unique arrangement of functional groups in this compound provides opportunities for intramolecular cyclization reactions to construct fused heterocyclic systems.

Cyclization Reactions: The presence of both an aldehyde and a carboxylic acid group allows for intramolecular reactions. For example, under certain conditions, the molecule could potentially undergo a cyclization-dehydration sequence to form a pyrrolo-fused lactone. More commonly, derivatives of this structure are used in intermolecular cyclizations. For instance, the reaction of TosMIC (tosylmethyl isocyanide) with electron-deficient alkenes, a process known as the Van Leusen pyrrole synthesis, is a powerful method for forming the pyrrole ring. mdpi.com Lewis acid-promoted 5-exo-trig cyclizations of N-sulfonyl vinylogous carbamates and amides represent another modern approach to constructing the pyrrole nucleus. nih.gov Oxidative cyclization of β-enaminones is also a well-studied route to pyrrole derivatives. researchgate.net

Rearrangement Reactions: Pyrroles can undergo rearrangement reactions under specific conditions. A classic example is the Ciamician–Dennstedt rearrangement, where pyrrole reacts with a dichlorocarbene (B158193) to form a dichlorocyclopropane intermediate, which then rearranges to yield 3-chloropyridine. wikipedia.org While this specific reaction may not be directly applicable without modification, it illustrates the potential for ring expansion and rearrangement of the pyrrole core. Studies on 3-oxoalkanenitriles derived from heteroaroyl compounds have also revealed novel rearrangement pathways. nih.gov

Isotopic Labeling Techniques for Mechanistic Studies in Pyrrole Synthesis

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.orgslideshare.net By replacing an atom (e.g., ¹²C, ¹⁴N, ¹H) with its heavier isotope (e.g., ¹³C, ¹⁵N, ²H/D), scientists can track the position of the labeled atom in the products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

This approach has been instrumental in understanding the complex mechanisms of biosynthetic pathways and chemical syntheses. nih.gov For example, in the study of pyrrole formation, labeling specific starting materials can confirm proposed reaction pathways. If a synthesis is proposed to proceed via a specific intermediate, labeling a position on a precursor that is expected to become a specific atom in the final pyrrole ring can validate the hypothesis if the label appears in the predicted location.

An example of this is the use of ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) to confirm its role as the nitrogen source in the abiotic formation of pyrrole from acetylene; the resulting pyrrole showed a mass increase of +1, confirming the incorporation of the ¹⁵N isotope. nih.gov Similarly, deuterium (B1214612) labeling experiments have been used to show that the acylation of a pyrrole Grignard reagent occurs directly at the 2-position rather than at the nitrogen followed by rearrangement. researchgate.net These techniques are crucial for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways, and for understanding the intricate carbocation chemistry often involved in heterocycle formation. nih.govresearchgate.net

Table 2: Common Isotopes and Detection Methods in Mechanistic Studies

| Isotope | Type | Common Use | Detection Method |

|---|---|---|---|

| ²H (D) | Stable | Tracing hydrogen atoms, kinetic isotope effect studies | Mass Spectrometry, NMR Spectroscopy |

| ¹³C | Stable | Carbon backbone tracing, elucidating rearrangement mechanisms | NMR Spectroscopy, Mass Spectrometry |

| ¹⁵N | Stable | Identifying the source of nitrogen in heterocycle synthesis | NMR Spectroscopy, Mass Spectrometry nih.gov |

| ¹⁴C | Radioactive | Tracing metabolic pathways, quantitative analysis | Scintillation counting, Autoradiography |

Applications As Synthetic Intermediates and Building Blocks

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of an electrophilic aldehyde and a nucleophilic/acylating carboxylic acid group on adjacent carbons of the pyrrole (B145914) ring makes 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid an ideal precursor for the synthesis of fused polycyclic heterocycles through intramolecular cyclization strategies. rsc.orgrsc.org

Fused pyrrole systems are prominent scaffolds in pharmacologically active compounds. researchgate.netbeilstein-journals.orgnih.gov For instance, pyrrolo researchgate.netorganic-chemistry.orgbenzothiazepine derivatives have been investigated as potential atypical antipsychotic agents. nih.gov The synthesis of such complex ring systems often relies on precursors that can undergo sequential or one-pot reactions to build the fused architecture.

This compound is well-suited for this role. For example, in a hypothetical synthesis of a pyrrolo[2,1-b]benzothiazepine derivative, the carboxylic acid moiety could first be coupled with a substituted 2-aminothiophenol (B119425) via standard amide bond formation. The resulting intermediate possesses the necessary components for an intramolecular cyclization. Treatment with an acid catalyst could then promote a Pictet-Spengler-type reaction between the aniline (B41778) nitrogen and the pyrrole aldehyde, followed by ring closure involving the thiol group to forge the final fused tricyclic system. This approach offers a convergent pathway to elaborate, multi-ring structures from a single, highly functionalized pyrrole building block.

| Target Heterocyclic System | Key Synthetic Strategy | Required Coreactant |

|---|---|---|

| Pyrrolo[2,1-b]benzazepines | Amidation followed by intramolecular cyclization | Substituted 2-aminophenylethanol |

| Pyrrolo[2,1-b]benzothiazepines | Amidation followed by intramolecular cyclization | Substituted 2-aminothiophenol |

| Pyrrolo[1,2-a]pyrazines | Amidation followed by intramolecular reductive amination | Ethylenediamine derivatives |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. orientjchem.orgbohrium.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govsemanticscholar.org

The structure of this compound is particularly noteworthy as it contains two of the four requisite components for the Ugi reaction—the aldehyde and the carboxylic acid. This allows it to be used in intramolecular or sequential Ugi-based syntheses. In a reaction with an amine and an isocyanide, the compound can generate a complex Ugi adduct that bears a reactive pyrrole N-H bond. This intermediate can then be subjected to a post-Ugi transformation, such as an intramolecular cyclization, to generate novel polycyclic scaffolds. This strategy leverages the molecular complexity generated in the initial MCR to rapidly access unique chemical space. beilstein-journals.org

Utility in Medicinal Chemistry Synthesis

The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netnih.govresearchgate.net The functional handles on this compound provide multiple points for modification, making it a valuable starting material for creating libraries of compounds for drug discovery programs.

In drug discovery, the systematic modification of a lead compound to map the structure-activity relationship (SAR) is a critical step. A scaffold molecule must possess versatile and accessible points for chemical diversification. This compound offers at least three such points: the formyl group, the carboxylic acid, and the pyrrole nitrogen.

The Formyl Group : Can be converted into various other functionalities. For example, reductive amination can introduce a diverse range of secondary or tertiary amines. Wittig-type reactions can install substituted alkene moieties, and oxidation can yield a second carboxylic acid group.

The Carboxylic Acid Group : Can be readily converted into a wide array of amides or esters by coupling with various amines or alcohols, respectively. This is a common strategy to modulate physicochemical properties like solubility and cell permeability.

The Pyrrole Nitrogen : Can be alkylated or arylated under basic conditions to introduce further substituents, which can explore additional binding pockets in a biological target.

The ability to selectively modify these positions allows for the generation of a large and diverse library of analogues from a common core, facilitating the optimization of biological activity and pharmacokinetic properties. mdpi.com

| Reactive Site | Reaction Type | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|

| C2-Formyl Group | Reductive Amination | Substituted Aminomethyl | High (diverse amines can be used) |

| C3-Acetic Acid | Amide Coupling | Amides | High (diverse amines can be used) |

| C3-Acetic Acid | Esterification | Esters | High (diverse alcohols can be used) |

| N1-Pyrrole | N-Alkylation/Arylation | N-Substituted Pyrrole | Moderate (requires suitable electrophiles) |

The 2-formylpyrrole motif is a recurring structural unit in a wide range of natural products that exhibit interesting biological activities, including antioxidant, antiproliferative, and immunostimulatory effects. rsc.orgnih.govresearchgate.net While many total syntheses of these natural products construct the pyrrole ring from acyclic precursors, the use of a pre-functionalized building block like this compound can provide a more efficient route to novel, non-natural analogues. nih.gov

Chemists can use the existing scaffold and modify its functional groups to mimic the structures of complex natural products or to create simplified analogues for biological screening. For instance, the acetic acid side chain could be elaborated through various C-C bond-forming reactions to install more complex appendages found in nature. Similarly, the aldehyde can act as a linchpin for connecting other fragments of a target molecule. This building block approach accelerates the synthesis of new chemical entities based on natural product templates, enabling a more rapid exploration of their therapeutic potential.

Biological Activity Investigations in Vitro Studies

Evaluation of Diverse Bioactivities Associated with Formylpyrrole Scaffolds (In Vitro)

The pyrrole (B145914) ring, particularly when functionalized with a formyl group, represents a "privileged scaffold" in medicinal chemistry. researchgate.net This core structure is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netnih.gov The 2-formylpyrrole motif, in particular, is frequently associated with antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, making it a focal point of significant research in the quest for new therapeutic agents. researchgate.net In vitro studies are crucial for the initial screening and characterization of these potential biological effects.

Derivatives containing the pyrrole scaffold have been extensively evaluated for their anti-inflammatory properties in various in vitro models. A key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain N-pyrrolylcarboxylic acids have been identified as potent inhibitors of COX-2, the inducible isoform of the enzyme that is primarily responsible for inflammation. mdpi.com

Studies on different classes of pyrrole derivatives have demonstrated their ability to modulate key inflammatory pathways. For instance, some pyrrole-based compounds have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated cells. nih.gov One study reported that a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group exhibited selective inhibitory activity towards COX-2 over COX-1 in vitro. unina.it Specifically, a nitrile derivative proved to be the most potent and selective inhibitor in the series, with activity comparable to the reference drug celecoxib. unina.it Similarly, various 7H-pyrrolo[2,3-d]pyrimidine compounds and aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl) methanone (B1245722) analogues have been found to effectively suppress inflammation in cellular models. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound Class | Assay / Cell Line | Key Findings | Reference |

| Pyrrole derivatives with carbaldehyde, oxime, nitrile groups | In vitro COX-1/COX-2 inhibition assay | Showed selective inhibition of COX-2 over COX-1. The nitrile derivative was the most potent and selective. | unina.it |

| Pyrrole-2,5-dione analogues | LPS-stimulated BV2 microglial cells | Suppressed nitric oxide (NO) and cytokine release. | nih.gov |

| Penta-substituted pyrrole–hydroxybutenolide hybrids | LPS-stimulated THP-1 monocytes | Potently inhibited TNF-α production. | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation model | Significantly decreased serum TNF-α and increased TGF-β1 levels. | nih.gov |

| N-pyrrolylcarboxylic acids | COX-2 inhibition assays | Reported to be potent COX-2 inhibitors. | mdpi.com |

Investigations into Antimicrobial and Antifungal Effects (In Vitro)

The formylpyrrole scaffold is a component of various compounds investigated for their ability to combat microbial and fungal pathogens. The development of novel antimicrobial agents is critical due to rising resistance to existing drugs. researchgate.net Pyrrolo[1,2-a]pyrazines and related structural analogues, which can be synthesized from 2-formylpyrrole precursors, have demonstrated a wide range of biological effects, including antifungal activity. mdpi.com

In vitro testing of newly synthesized pyrrole and fused pyrrole derivatives has confirmed activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov Another study on a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, demonstrated its efficacy against several clinically relevant fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 21.87 to 43.75 µg/mL. nih.gov Furthermore, pyrrole-based enaminones have exhibited good inhibition against six different Candida species. mdpi.com The broad-spectrum activity of scaffolds like pyrrolo[2,3-d]pyrimidine highlights the potential for developing new antimicrobial agents to address evolving resistance. researchgate.net

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrrole Scaffolds

| Compound/Scaffold | Target Organisms | Key Findings | Reference |

| Dihydropyrrole derivative | Candida and Aspergillus species | Active against all tested species with MIC90 values from 21.87 to 43.75 µg/mL. | nih.gov |

| Pyrrole-based enaminones | Six Candida species | Exhibited good inhibition of fungal growth. | mdpi.com |

| Synthesized pyrrole derivatives | Gram-positive bacteria, Gram-negative bacteria, C. albicans | Showed significant inhibitory effects. | nih.gov |

| Spirotryprostatin A derivatives | Ten plant pathogenic fungi | Demonstrated good and broad-spectrum antifungal activities, with MICs for some compounds ranging from 8–32 µg/mL. | mdpi.com |

Analysis of Antiproliferative and Cytotoxic Activities in Cell Lines (In Vitro)

The antiproliferative and cytotoxic potential of compounds containing formylpyrrole and related scaffolds has been evaluated against a variety of human cancer cell lines. These in vitro assays are a primary method for identifying new anticancer drug candidates.

A series of newly designed 2-oxo-pyridine and 1'H-spiro-pyridine derivatives were assessed for their cytotoxic activity against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines, showing moderate to promising anticancer effects. researchgate.net Similarly, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids were screened against multiple human cancer cell lines, with some compounds exhibiting a high selectivity index. mdpi.com For example, one derivative showed potent and selective activity against lung alveolar adenocarcinoma A549 cells, with an IC₅₀ value 3.3 times lower than that of cisplatin. mdpi.com

Furthermore, research into 1H-pyrrolo[3,2-c]pyridine derivatives revealed potent activity against melanoma cell lines. nih.govnih.gov Many of these diarylurea and diarylamide compounds showed superior potency against the A375P human melanoma cell line compared to the standard drug Sorafenib, with some exhibiting IC₅₀ values in the nanomolar range. nih.gov Certain compounds also demonstrated high selectivity towards melanoma cells over normal NIH3T3 fibroblasts. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Pyrrole Derivatives

| Compound Class | Cell Line(s) | Activity (IC₅₀) | Reference |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative (trans-4k) | A549 (Lung) | 3.3 times lower than cisplatin | mdpi.com |

| Diarylureas with 1H-pyrrolo[3,2-c]pyridine scaffold (8b, 8g) | A375P (Melanoma) | Nanomolar range | nih.gov |

| Diarylamides with 1H-pyrrolo[3,2-c]pyridine scaffold (9a-e) | A375P (Melanoma) | Nanomolar range | nih.gov |

| Bisamide derivatives with 1H-pyrrolo[3,2-c]pyridine scaffold (9a-c, f) | NCI-9 melanoma cell line panel | 2-digit nanomolar range | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | HepG-2, HCT-116, MCF-7, PC-3 | Varied cytotoxic activity | ekb.eg |

Characterization of Antioxidant Properties (In Vitro)

Pyrrole derivatives are recognized for their antioxidant capabilities, which are often attributed to their ability to scavenge free radicals. farmaceut.org The antioxidant potential of these compounds is typically assessed using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) reducing ability test. nih.gov

Studies on pyrrole-based hydrazide-hydrazones have demonstrated significant radical scavenging properties. farmaceut.orgresearchgate.net The presence of an azomethine group in the structure of hydrazones is thought to contribute to their potent antioxidant activity. farmaceut.org A quantitative structure-activity relationship (QSAR) study on a series of pyrrole derivatives measured their scavenging activities toward superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and DPPH•, confirming the potential of this chemical class. nih.gov In models of oxidative stress, such as those induced by Fe²⁺/ascorbic acid or H₂O₂ in brain microsomes or neuroblastoma cells, pyrrole-containing compounds have exhibited significant protective and antioxidant effects. mdpi.com

Table 4: In Vitro Antioxidant Activity of Selected Pyrrole Derivatives

| Compound Class | Assay | Key Findings | Reference |

| N-pyrrolylhydrazide hydrazones | DPPH and ABTS assays | Demonstrated radical scavenging and reducing abilities. | nih.gov |

| Pyrrole derivatives | DPPH•, O₂•⁻, and •OH scavenging assays | Showed varying degrees of antioxidant activity against all three radical types. | nih.gov |

| Pyrrole hydrazones | Non-enzyme lipid peroxidation in rat brain microsomes | Exhibited significant antioxidant effects, mitigating oxidative impact. | mdpi.com |

| Pyrrole hydrazones | H₂O₂-induced oxidative stress in SH-SY5Y cells | Exhibited significant neuroprotection at low micromolar concentrations. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Formylpyrrole-Acetic Acid Scaffolds (In Vitro)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by identifying the chemical groups responsible for its effects. nih.gov For pyrrole-based scaffolds, SAR studies have provided valuable insights into how modifications to the core structure and its substituents influence various biological activities.

In the context of antifungal activity, SAR studies of coumarin (B35378) derivatives, for instance, have shown that specific types of substitutions are crucial. O-substitutions were found to be essential, with the presence of a short aliphatic chain and/or electron-withdrawing groups (like NO₂ or acetate) favoring higher activity. mdpi.com For spirotryprostatin A derivatives, the presence of electron-withdrawing groups such as F, Cl, Br, CF₃, and NO₂ at the meta- and para-positions of a phenyl ring had a favorable influence on antifungal activity. mdpi.com

Regarding antiproliferative activity, extensive SAR studies have been conducted on 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. nih.govnih.gov These studies investigated the effect of various substituents on the pyrrole nucleus, leading to the identification of compounds with nanomolar potency. nih.gov For example, the replacement of a diarylurea linker with a diarylamide linker and the introduction of different substituents on the terminal phenyl rings significantly impacted cytotoxicity and selectivity. nih.gov For pyrrolopiperidinone acetic acids, SAR and structure-kinetic relationship (SKR) studies allowed for the optimization of both potency and receptor residence time for CRTh2 antagonists. nih.gov These studies collectively demonstrate that the biological profile of pyrrole-acetic acid and related scaffolds can be finely tuned through systematic chemical modification.

Table 5: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyrrole Scaffolds

| Activity | Scaffold/Derivative Class | Key SAR Findings | Reference |

| Antifungal | Coumarin derivatives | O-substitution is essential; short aliphatic chains and electron-withdrawing groups enhance activity. | mdpi.com |

| Antifungal | Spirotryprostatin A derivatives | Electron-withdrawing groups (F, Cl, Br, CF₃, NO₂) at meta- and para-positions are favorable. | mdpi.com |

| Antiproliferative (Melanoma) | 1H-pyrrolo[3,2-c]pyridine derivatives | Nature of the linker (urea vs. amide) and substituents on terminal aryl rings are critical for potency and selectivity. | nih.govnih.gov |

| CRTh2 Antagonism | Pyrrolopiperidinone acetic acids | Structural modifications allowed for optimization of potency and receptor dissociation kinetics. | nih.gov |

Mechanistic Insights into Biological Action at the Molecular and Cellular Level (In Vitro)

Understanding the mechanism of action at the molecular and cellular level is a critical step in drug development. For pyrrole-based compounds, in vitro studies have begun to elucidate the pathways through which they exert their biological effects.

The anti-inflammatory activity of some pyrrole derivatives has been linked to the direct inhibition of the COX-2 enzyme, a well-established target for NSAIDs. mdpi.comunina.it Beyond COX inhibition, some compounds modulate inflammatory signaling by reducing the production of key mediators like TNF-α, IL-6, and nitric oxide in immune cells. nih.gov

In the realm of antifungal agents, a common mechanism for azole-containing compounds is the inhibition of the cytochrome P450-dependent enzyme lanosterol-14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com For certain spirotryprostatin A derivatives, molecular docking studies suggest that they anchor in the binding site of succinate (B1194679) dehydrogenase (SDH), pointing to a potential mechanism of action involving the disruption of the fungal respiratory chain. mdpi.com

The antiproliferative mechanisms of pyrrole derivatives can be diverse. For example, some 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of focal adhesion kinase (FAK), a protein involved in cell proliferation and migration. ekb.eg Other pyrrolo[3,2-c]pyridine compounds have been designed as kinase inhibitors, and their activity is often linked to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov The antioxidant effects are generally understood to arise from the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions. farmaceut.orgnih.gov These varied mechanistic insights underscore the versatility of the formylpyrrole scaffold in interacting with a range of biological targets.

Biological Relevance of Maillard Reaction Products with Pyrrole Functionality (In Vitro)

While specific data on 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is limited, broader research into Maillard reaction products (MRPs) containing pyrrole moieties reveals a complex spectrum of biological activities in vitro. These compounds are formed from the reaction of reducing sugars with amino acids during the heating of food. nih.gov

Pyrrole-2-carboxaldehydes and related compounds, which share structural similarities with the subject of this article, have been shown to possess various biological functions. mdpi.com The biological effects of MRPs are diverse and can be either beneficial or detrimental, depending on the specific compound, its concentration, and the cellular context. nih.gov

In vitro studies have demonstrated that some MRPs exhibit antioxidant properties. mdpi.com For instance, certain pyrrole derivatives can scavenge free radicals and chelate metal ions, which may help to mitigate oxidative stress at the cellular level. Conversely, other MRPs, particularly advanced glycation end-products (AGEs), can act as pro-oxidants and contribute to cellular damage.

The biological activities of MRPs are highly dependent on the initial reactants and the conditions of the Maillard reaction. nih.gov For example, some pyrrole-containing MRPs have been investigated for their potential to modulate inflammatory pathways. It is hypothesized that these compounds may interact with cellular signaling cascades involved in the inflammatory response. However, the precise mechanisms and the specific molecules responsible for these effects are still under active investigation.

Furthermore, some MRPs have been shown to influence cell signaling pathways related to metabolism and cell growth. mdpi.com The Maillard reaction is a complex process that generates a vast array of structurally diverse products, making it challenging to attribute specific biological effects to individual compounds. nih.gov

Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Techniques Utilized for Structural Elucidation of Pyrrole (B145914) Compounds (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to the structural confirmation of newly synthesized or isolated pyrrole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each unique proton in the molecule. The pyrrole ring protons would appear as distinct doublets or triplets in the aromatic region, with their coupling patterns revealing their connectivity. The aldehyde proton (CHO) would be a highly deshielded singlet, while the methylene (B1212753) protons (CH₂) of the acetic acid group would appear as a singlet. The acidic proton (OH) and the pyrrole N-H proton may appear as broad singlets and are often exchangeable with D₂O. plos.orgmdpi.com

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbons of the aldehyde and carboxylic acid groups would resonate at low field (typically >160 ppm). nih.govnih.gov The sp²-hybridized carbons of the pyrrole ring would appear in the aromatic region (approx. 100-140 ppm), while the methylene carbon would be found at a higher field. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole N-H | 9.0 - 12.0 (broad) | - |

| Pyrrole C2-CHO | 9.5 - 10.0 (singlet) | 175 - 185 |

| Pyrrole C4-H | 6.2 - 6.8 (triplet) | 110 - 120 |

| Pyrrole C5-H | 6.9 - 7.5 (doublet) | 120 - 130 |

| Pyrrole C2 | - | 130 - 140 |

| Pyrrole C3 | - | 115 - 125 |

| -CH₂-COOH | 3.5 - 4.0 (singlet) | 30 - 40 |

| -CH₂-COOH | 10.0 - 13.0 (broad) | 170 - 180 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a high-resolution technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, one could obtain the exact mass of this compound, confirming its molecular formula (C₇H₇NO₃). mdpi.com The fragmentation pattern under electron impact (EI-MS) would likely show characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO) from the aldehyde, and the carboxyl group (-COOH). osti.govscirp.org This fragmentation is crucial for confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. vscht.cz For this compound, the IR spectrum would display several key absorption bands. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |

| N-H (Pyrrole) | Stretching | 3200 - 3500 |

| C-H (Aromatic/Alkene) | Stretching | 3000 - 3100 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Aldehyde) | Stretching | 1670 - 1690 |

| C=C (Pyrrole Ring) | Stretching | 1500 - 1600 |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |

Computational Chemistry Approaches in Pyrrole Research

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into the behavior of pyrrole compounds at an atomic level. These methods can predict properties that are difficult or impossible to measure experimentally.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of pyrrole derivatives. tandfonline.comhilarispublisher.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. acs.org

Predict Reactivity: The presence of both an electron-withdrawing formyl group and an acetic acid group influences the aromaticity and nucleophilicity of the pyrrole ring. pharmaguideline.com Quantum calculations can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications. scilit.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is invaluable in drug discovery for identifying potential biological targets. vlifesciences.comnih.gov

In a hypothetical in vitro study, this compound could be docked into the active site of a target enzyme. The simulation would assess the binding affinity and identify key interactions. nih.govnih.gov For instance, the carboxylic acid and formyl groups are capable of forming strong hydrogen bonds with amino acid residues like arginine, lysine, or serine, while the pyrrole ring can engage in hydrophobic or π-stacking interactions. plos.org Molecular dynamics (MD) simulations could then be used to study the stability of this predicted ligand-protein complex over time, providing a more dynamic picture of the binding event.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a flexible molecule like this compound, rotation around the single bond connecting the acetic acid side chain to the pyrrole ring can lead to various conformers. lumenlearning.com

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives is a cornerstone of modern organic and medicinal chemistry. lucp.net However, many traditional methods rely on harsh conditions, toxic reagents, and volatile organic solvents. Future research should prioritize the development of environmentally benign synthetic procedures for compounds like 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid.

Key areas of focus include:

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify purification, enable catalyst recycling, and reduce waste. nih.govbenthamdirect.com Research into novel heterogeneous catalysts for pyrrole synthesis, such as nanoparticles and metal salts, could lead to more sustainable production methods. nih.govbenthamdirect.com

Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical step towards sustainability. lucp.net For instance, the Paal-Knorr condensation has been successfully performed in aqueous micellar media using surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net

Solvent-Free Methodologies: Techniques such as mechanochemical activation (ball milling) offer a solventless approach to synthesis, reducing waste and energy consumption. lucp.net

One-Pot Multi-Component Reactions: Designing synthetic cascades where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.govbenthamdirect.com

| Green Synthesis Approach | Potential Advantages | Relevant Catalyst/Condition Examples |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, reduced waste. | Nanoparticles, metal salts. nih.govbenthamdirect.com |

| Use of Green Solvents | Reduced toxicity and environmental impact. | Water, ionic liquids, supercritical fluids. lucp.net |

| Solvent-Free Methods | Minimized waste, reduced energy consumption. | Mechanochemical activation (ball milling). lucp.net |

| One-Pot Reactions | Increased efficiency, reduced waste generation. | Tandem catalysis. organic-chemistry.org |

Exploration of Novel Chemical Transformations and Reaction Cascades

The functional groups present in this compound—the formyl group, the acetic acid side chain, and the pyrrole ring itself—offer a rich platform for exploring novel chemical transformations.

Future research could investigate:

Reactions of the Formyl Group: The aldehyde functionality can be a starting point for a variety of reactions, including reductive aminations, Wittig reactions, and the formation of imines and oximes, leading to a diverse library of new compounds.

Modifications of the Acetic Acid Side Chain: The carboxylic acid can be converted to esters, amides, or other functional groups, allowing for the fine-tuning of the molecule's physicochemical properties.

Ring-Forming Reactions: The bifunctional nature of the molecule could be exploited in intramolecular reactions or multicomponent reactions to construct more complex heterocyclic systems. For example, cascade reactions involving both the formyl and carboxylic acid groups could lead to novel fused-ring structures.

Catalytic C-H Functionalization: Direct functionalization of the pyrrole ring's C-H bonds is a powerful tool for creating new derivatives without the need for pre-functionalized starting materials, representing a more atom-economical approach.

Deepening Understanding of In Vitro Biological Mechanisms and Pathways

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. mdpi.comnih.gov A critical area for future research will be to elucidate the specific in vitro biological mechanisms of action for this compound and its derivatives.

Potential avenues of investigation include:

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, could identify specific molecular targets. For example, some pyrrole derivatives have been investigated as inhibitors of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. mdpi.com

Cell-Based Assays: Investigating the effects on cellular processes such as cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. mdpi.com

Receptor Binding Studies: Determining the affinity for specific receptors, which could be relevant for neurological or metabolic disorders.

Antimicrobial Mechanism Studies: For derivatives showing antimicrobial activity, studies could focus on their effects on bacterial cell wall synthesis, protein synthesis, or DNA replication.

Integration with High-Throughput Screening for the Discovery of New Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. Integrating a library of derivatives based on the this compound scaffold with HTS platforms could accelerate the discovery of new biological activities.

Key aspects of this approach include:

Combinatorial Chemistry: Synthesizing a large and diverse library of derivatives by systematically varying the substituents on the pyrrole ring and modifying the formyl and acetic acid groups.

Automated Screening: Utilizing robotic systems to test the compound library against a wide range of assays, including enzyme inhibition, receptor binding, and cell-based assays. nih.gov

Data Analysis: Employing computational tools to analyze the large datasets generated by HTS to identify structure-activity relationships (SAR) and select promising lead compounds for further optimization.

| Screening Stage | Description | Expected Outcome |

| Library Synthesis | Creation of a diverse set of derivatives from the core scaffold. | A collection of novel compounds for testing. |

| Primary Screening | Rapid testing of the entire library in a single-dose assay. | Identification of "hit" compounds with initial activity. |

| Secondary Screening | Dose-response studies and confirmation of activity for hit compounds. | Validated lead compounds. |

| Mechanism of Action Studies | In-depth investigation of the biological target and pathway. | Understanding of how the lead compounds exert their effects. |

Application in Materials Science and Polymer Chemistry as Advanced Building Blocks

The pyrrole ring is a fundamental component of conducting polymers like polypyrrole. nih.gov The unique functionalization of this compound makes it a promising candidate as a building block for advanced materials.

Future research in this area could explore:

Conducting Polymers: The pyrrole nitrogen can be used for polymerization, while the formyl and acetic acid groups can be used to tune the properties of the resulting polymer, such as solubility, processability, and sensor capabilities. mdpi.com

Functional Dyes and Pigments: The extended π-system of the pyrrole ring, which can be further extended through reactions of the formyl group, suggests potential applications in the development of novel dyes and pigments with specific optical properties.

Cross-linking Agents: The two reactive functional groups could be utilized to cross-link polymer chains, leading to materials with enhanced mechanical or thermal properties.

Biomaterials: The potential biocompatibility of pyrrole derivatives, combined with the ability to conjugate biomolecules to the side chains, opens up possibilities for applications in tissue engineering and drug delivery. nih.gov

Q & A

Q. Optimization Strategies :

- Computational Reaction Path Screening : Tools like quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error experimentation .

- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors. For example, a 2³ factorial design could optimize yield by testing 8 condition combinations .

Basic: How does the substitution pattern on the pyrrole ring influence the compound’s chemical reactivity compared to analogs like 2-(1H-pyrrol-1-yl)acetic acid?

Answer:

The 2-formyl-3-acetic acid substitution creates distinct electronic and steric effects:

| Property | This compound | 2-(1H-pyrrol-1-yl)acetic acid |

|---|---|---|

| Electrophilicity | High (formyl group enhances reactivity) | Moderate |

| Hydrogen Bonding | Strong (formyl and carboxyl groups) | Weak (only carboxyl) |

| Applications | Precursor for heterocyclic derivatives | Limited to carboxylate chemistry |

The formyl group enables nucleophilic additions (e.g., hydrazine for hydrazones) and participates in cyclocondensation reactions, unlike the 1-substituted analog .

Advanced: How can computational methods predict the reactivity of the formyl group in designing derivatives?

Answer:

Methodology :

- Reaction Mechanism Modeling : Use density functional theory (DFT) to calculate activation energies for formyl group reactions (e.g., Schiff base formation). For example, Fukui indices identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on formyl group accessibility. Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks .

Case Study :

A study on analogous trifluoromethylphenyl compounds showed MD simulations improved yield predictions by 30% compared to empirical methods .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesis batches?

Answer:

Stepwise Approach :

Reproducibility Check : Verify experimental conditions (solvent purity, temperature control).

Isotopic Labeling : Use ¹³C-labeled acetic acid to track carboxyl group shifts and confirm structural integrity .

Comparative Analysis : Cross-reference with databases (e.g., PubChem, ECHA) for known shifts of pyrrole derivatives. Discrepancies >0.5 ppm may indicate impurities .

Advanced Techniques : 2D NMR (HSQC, HMBC) resolves overlapping signals. For example, HMBC correlations confirm formyl-proton connectivity .

Advanced: What experimental design strategies are effective for optimizing multi-step syntheses?

Answer:

Methodological Framework :

- Split-Plot Design : Combine high-cost steps (e.g., formylation) with low-cost variables (e.g., stirring rate) to balance resource allocation .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables. For example, a central composite design optimizes formylation temperature (80–120°C) and DMF volume (2–5 eq.) .

Case Study :

A 3-step synthesis of a thiazole-pyrrole analog achieved 85% yield using RSM, reducing optimization time by 40% compared to one-factor-at-a-time approaches .

Advanced: How does the compound’s electronic structure influence its potential as a ligand in coordination chemistry?

Answer:

Key Features :

- Chelation Sites : Formyl (O), pyrrole (N), and carboxyl (O) groups enable polydentate binding.

- DFT Analysis : Frontier molecular orbital (FMO) calculations predict metal-ligand charge transfer. For example, HOMO localization on the pyrrole nitrogen enhances affinity for transition metals (e.g., Cu²⁺) .

Experimental Validation :

UV-Vis and X-ray crystallography of copper complexes show distorted square-planar geometry, confirmed by computational models .

Advanced: What strategies mitigate degradation during storage or handling of this compound?

Answer:

Stability Challenges :

- Hydrolysis : The formyl group is prone to moisture-induced hydrolysis.

- Oxidation : Pyrrole rings oxidize under light or O₂ exposure.

Q. Mitigation Methods :

- Lyophilization : Store as a lyophilized powder under argon (−20°C), reducing hydrolysis risk .

- Antioxidant Additives : Use 0.1% BHT in stock solutions to prevent radical-mediated degradation .

Advanced: How can researchers validate the purity of derivatives synthesized from this compound?

Answer:

Multi-Technique Approach :

| Technique | Parameter | Acceptance Criteria |

|---|---|---|

| HPLC-UV | Purity peak area | ≥95% (λ = 254 nm) |

| HRMS | Mass accuracy | ≤2 ppm deviation |

| TGA | Decomposition onset | >150°C (indicates thermal stability) |

Case Study : A derivative with 92% HPLC purity showed 5% impurities via HRMS, later identified as unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.